Bioavailability Constraint: 5-FU's Poor Oral Absorption Defines Its Primary Clinical Application
Unlike its oral prodrugs capecitabine and tegafur, 5-FU exhibits erratic and poor oral bioavailability, a critical differentiation point that dictates its use as an intravenous agent [1]. This property is a fundamental constraint that cannot be overcome without chemical modification.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | Poorly absorbed, erratic bioavailability |
| Comparator Or Baseline | Capecitabine (oral prodrug) and Tegafur (oral prodrug) |
| Quantified Difference | 5-FU requires intravenous administration; prodrugs are designed for high oral bioavailability. |
| Conditions | Human pharmacokinetic studies |
Why This Matters
This fundamental property differentiates 5-FU from its oral prodrugs, making it the compound of choice for in vitro research requiring the active parent drug and for clinical scenarios where intravenous administration is standard.
- [1] Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics, 16(4), 215–237. https://doi.org/10.2165/00003088-198916040-00002 View Source
